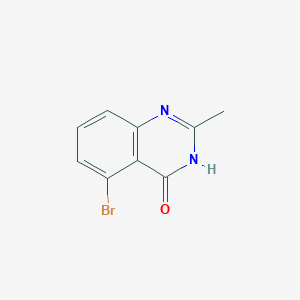

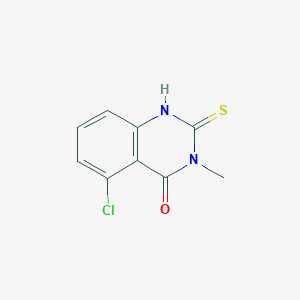

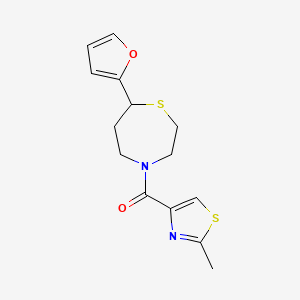

![molecular formula C14H22O3 B2537775 tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 2306264-46-8](/img/structure/B2537775.png)

tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl esters involves various strategies, including efficient and scalable synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through two scalable routes, providing a platform for further selective derivatization . Similarly, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in synthesizing macrocyclic Tyk2 inhibitors . These methods highlight the importance of tert-butyl esters as versatile intermediates for accessing novel chemical spaces.

Molecular Structure Analysis

The molecular structures of tert-butyl esters are characterized using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were characterized by FT-IR, NMR, LCMS, and confirmed by X-ray diffraction, revealing linear and L-shaped molecular conformations . The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also determined, providing typical bond lengths and angles for this piperazine-carboxylate .

Chemical Reactions Analysis

Tert-butyl esters undergo various chemical reactions, including transformations and coupling reactions. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and then coupled with aromatic aldehydes to afford Schiff base compounds . These reactions demonstrate the reactivity of tert-butyl esters and their potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structures. X-ray diffraction studies provide insights into the crystal packing and intermolecular interactions, which can affect the compound's stability and reactivity. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These properties are crucial for understanding the behavior of tert-butyl esters in various environments and their suitability for different applications.

Aplicaciones Científicas De Investigación

Synthesis of Glutamic Acid Analogue

A study by Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, involving a key step to form the [2.2.1] ring system. This process included the synthesis of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate, demonstrating the compound's application in amino acid analogue synthesis (Hart & Rapoport, 1999).

Enantiomerically Pure Synthesis

Maton et al. (2010) reported an efficient route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This improved method, starting from a chiral lactone, demonstrates the compound's relevance in producing enantiomerically pure substances (Maton et al., 2010).

Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives fused to a tetrahydrofuran ring was explored by Moskalenko and Boev (2014). This involved the use of tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting its application in synthesizing complex heterocyclic structures (Moskalenko & Boev, 2014).

Preparation of Novel Compounds

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation on azetidine and cyclobutane rings, facilitating access to novel compounds (Meyers et al., 2009).

Synthesis as a Cyclic Amino Acid Ester

A study by Moriguchi et al. (2014) involved the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This work demonstrates its use in synthesizing complex cyclic structures with potential biological applications (Moriguchi et al., 2014).

Scaffold for Substituted Piperidines

The work by Harmsen et al. (2011) on the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate presents its application as a new scaffold for preparing substituted piperidines, important in medicinal chemistry (Harmsen et al., 2011).

Synthesis of N-substituted Piperidine Derivatives

Moskalenko and Boev (2014) also explored the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This study showcases its application in synthesizing stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).

Catalysis in Asymmetric Cyclopropanation

Bertilsson and Andersson (2000) synthesized a dirhodium(II) complex from tert-butyl 2-(p-tert-butylphenylsulphonyl)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, used as a catalyst in asymmetric cyclopropanation of alkenes. This demonstrates its role in catalysis leading to enantioselective reactions (Bertilsson & Andersson, 2000).

Role in Strained Bicyclic Compounds

Kon et al. (2003) synthesized a silicon-containing fused bicyclic compound, highlighting the application of tert-butyl groups in creating highly strained and stable structures, significant in materials science (Kon et al., 2003).

Synthesis of Piperazine Derivatives

Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, showcasing its utility in synthesizing complex molecular structures with potential biological applications (Kulkarni et al., 2016).

Involvement in Metabolic Activation

Mahajna, Quistad, and Casida (1996) investigated the metabolic activation of certain compounds, suggesting a novel mechanism involving tert-butyl bicyclic dienes. This indicates its possible role in biochemical processes and toxicology studies (Mahajna et al., 1996).

Safety and Hazards

Direcciones Futuras

The future directions for “tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate” and similar compounds involve further exploration of their synthetic accessibility . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.2.1] platform . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-12(2,3)17-11(16)14-6-4-13(10-14,5-7-14)8-9-15/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNCHGJDWILYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CCC(C1)(CC2)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

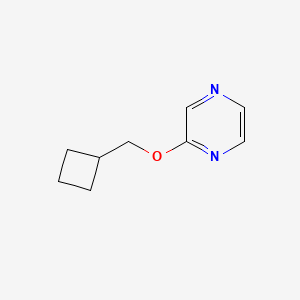

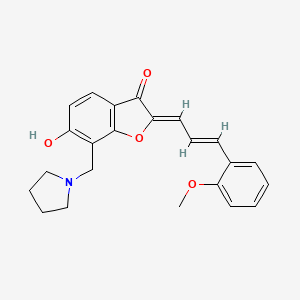

![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)

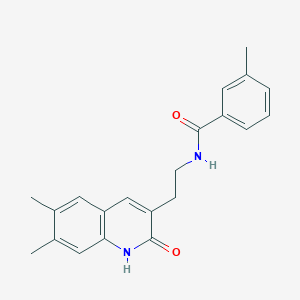

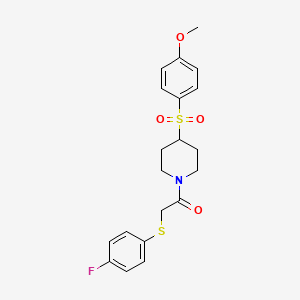

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

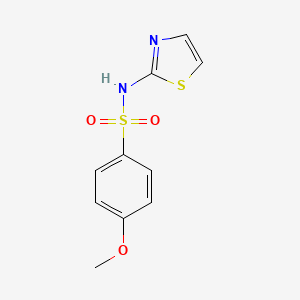

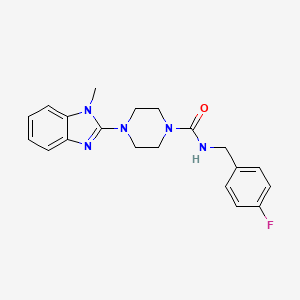

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)